molecular formula C22H23ClFN3O2 B11117473 1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11117473
M. Wt: 415.9 g/mol
InChI Key: AFKBTOXBXKNIPG-UHFFFAOYSA-N
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Description

1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[52-Chloro-1-(3-hydroxyphenyl)ethanone , is a complex organic compound with the molecular formula C8H7ClO2. Its average mass is approximately 170.6 Da . This compound features a spirocyclic structure, which contributes to its unique properties.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves several steps. While specific literature procedures may vary, a common approach includes the following:

    Formation of the Spiro Ring: The spirocyclic core is typically assembled through a cyclization reaction involving a triazaspiro compound and appropriate reagents.

    Functionalization: The chloro and fluorophenyl substituents are introduced using suitable electrophilic aromatic substitution reactions.

    Hydroxylation: The hydroxy group is incorporated via a hydroxylation reaction.

    Final Steps: The final steps involve purification and isolation of the desired product.

Industrial Production:: Industrial-scale production methods for this compound are proprietary and may involve optimized synthetic routes, efficient catalysts, and large-scale reactors.

Chemical Reactions Analysis

1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes can modify the substituents or the spiro ring.

    Substitution: Substitution reactions at the phenyl rings are common.

    Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Researchers study its reactivity and explore novel synthetic methodologies.

    Biology: Investigations into its interactions with biological targets are ongoing.

    Industry: It may have applications in materials science or as a starting material for other compounds.

Mechanism of Action

The precise mechanism by which 1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C22H23ClFN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

1-[2-(3-chloro-4-fluorophenyl)-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H23ClFN3O2/c1-14(28)27-10-8-22(9-11-27)25-19(15-6-7-18(24)17(23)12-15)13-20(26-22)16-4-2-3-5-21(16)29/h2-7,12,19,25,29H,8-11,13H2,1H3

InChI Key

AFKBTOXBXKNIPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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